Technical Monograph: Mechanism and Characterization of Nsp13 Helicase Inhibitor 5645-0236
Technical Monograph: Mechanism and Characterization of Nsp13 Helicase Inhibitor 5645-0236
Executive Summary
The SARS-CoV-2 non-structural protein 13 (Nsp13) is a superfamily 1B helicase essential for viral replication, functioning as both a 5'–3' helicase and a 5'-triphosphatase. Its high sequence conservation across coronaviruses makes it an attractive target for broad-spectrum antivirals. 5645-0236 (also identified as SARS-CoV-2 nsp13-IN-2 or Compound C2 ) is a small-molecule inhibitor identified through high-throughput screening of the ChemDiv library.
This guide details the mechanism of action (MoA) of 5645-0236, characterizing it as a non-competitive inhibitor of the Nsp13 ssDNA-dependent ATPase activity. Unlike ATP-competitive inhibitors which struggle against high intracellular ATP concentrations, 5645-0236 targets an allosteric site, effectively uncoupling the energy hydrolysis cycle from the unwinding machinery.
Target Profile: SARS-CoV-2 Nsp13 Helicase[1][2][3][4]
To understand the inhibition mechanism, one must first understand the catalytic cycle of the target. Nsp13 is a multi-domain motor protein comprising:
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Zinc-Binding Domain (ZBD): Coordinates three structural zinc ions; critical for structural integrity.
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Stalk Domain: Connects the ZBD to the helicase core.
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RecA-like Domains (1A and 2A): Form the active site for ATP hydrolysis and RNA/DNA binding.
Catalytic Function: Nsp13 couples the chemical energy of ATP hydrolysis to the mechanical work of translocating along single-stranded nucleic acids (ssNA) and unwinding double-stranded regions (dsNA).[1]
Compound Profile: 5645-0236[6]
Chemical Identity:
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IUPAC Name: 1-(4-((Benzo[d]thiazol-2-ylthio)methyl)-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(p-tolyl)guanidine[2]
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Alternative IDs: SARS-CoV-2 nsp13-IN-2, Compound C2 (Yazdi et al.)
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Molecular Weight: 422.53 g/mol [4]
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Formula: C₂₀H₁₈N₆OS₂[7]
Physicochemical Properties: The compound features a central pyrimidine core flanked by a benzo[d]thiazole moiety and a p-tolylguanidine group.[2] The presence of the thioether and guanidine functionalities suggests potential for hydrogen bonding and pi-stacking interactions within the Nsp13 allosteric pockets.
Mechanism of Action (MoA)
Kinetic Mode of Inhibition
Experimental kinetic characterization defines 5645-0236 as a non-competitive inhibitor with respect to ATP.
-
Observation: In Michaelis-Menten kinetics, increasing the concentration of 5645-0236 suppresses the
of the ATPase reaction without significantly altering the for ATP. -
Interpretation: The inhibitor binds to both the free enzyme (E) and the enzyme-substrate complex (ES) with equal affinity. It does not compete with ATP for the nucleotide-binding pocket (Walker A/B motifs). Instead, it binds to a distinct allosteric site, inducing a conformational change that renders the catalytic center incompetent for hydrolysis.
Uncoupling of ATPase and Helicase Activity
Nsp13 activity is strictly dependent on ssDNA/ssRNA stimulation. 5645-0236 specifically inhibits this ssDNA-stimulated ATPase activity . By locking the enzyme in a non-productive conformation, it prevents the "inchworm" stepping mechanism required for translocation.
Key Mechanistic Consequence: The inhibition of ATPase activity directly translates to a halt in viral genome replication and transcription, as the replication-transcription complex (RTC) stalls without the helicase's unwinding capability.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action for 5645-0236. The compound binds to the active helicase complex, preventing the ATP hydrolysis step necessary for viral genome unwinding.
Experimental Validation Framework
To validate the activity of 5645-0236 in your own laboratory, use the following self-validating protocols. These assays measure the two coupled functions of Nsp13: ATP hydrolysis and DNA unwinding.[1]
Protocol A: ssDNA-Stimulated ATPase Assay (Luminescence)
This assay quantifies the remaining ATP after a reaction period. It is robust for determining IC50 values.
Reagents:
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Substrate: 1 mM ATP.
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Stimulator: Poly(dT) ssDNA (essential for high turnover).
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Detection: Kinase-Glo® or similar luciferase-based ATP detection reagent.
Workflow:
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Preparation: Dilute Nsp13 to 5 nM in Reaction Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
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Incubation: Incubate Nsp13 with varying concentrations of 5645-0236 (0–100 µM) for 15 minutes at room temperature.
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Initiation: Add ATP (25 µM final) and Poly(dT) (0.1 µM final) to start the reaction.
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Reaction: Incubate at 30°C for 30 minutes.
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Termination & Detection: Add equal volume of Kinase-Glo reagent. Incubate 10 min.
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Readout: Measure luminescence. Signal is inversely proportional to ATPase activity.
Validation Criteria:
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Z-factor: Must be > 0.5 for screening quality.
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Control: No-enzyme control (max signal) vs. No-inhibitor control (min signal).
Protocol B: FRET-Based DNA Unwinding Assay
This assay confirms that ATPase inhibition translates to a loss of helicase unwinding activity.
Reagents:
-
dsDNA Substrate: A duplex with a 5' overhang (required for loading), labeled with a Fluorophore (Cy3) on one strand and a Quencher (BHQ2) on the other.
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Trap Strand: Unlabeled ssDNA complementary to the displaced strand (prevents re-annealing).
Workflow:
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Mix: Combine Nsp13 (25 nM) with 5645-0236 in Helicase Buffer.
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Substrate Addition: Add FRET-dsDNA substrate (50 nM).
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Start: Trigger reaction with ATP (2 mM).
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Monitor: Measure fluorescence increase (Cy3 emission) in real-time. Unwinding separates the fluorophore from the quencher.
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Analysis: Calculate initial velocity (
) of unwinding.
Data Summary: Quantitative Profile
The following data summarizes the potency of 5645-0236 as reported in primary kinetic characterizations (e.g., Yazdi et al.).
| Parameter | Value | Assay Condition | Significance |
| IC₅₀ (ATPase) | 42 ± 2 µM | ssDNA-stimulated, 25 µM ATP | Moderate potency; valid starting point for SAR. |
| Mode of Inhibition | Non-Competitive | Lineweaver-Burk Analysis | Binds allosterically; efficacy maintained at high ATP. |
| Hill Slope | ~1.0 | Dose-response curve | 1:1 binding stoichiometry. |
| Selectivity | High | vs. Host ATPases | Specificity for viral helicase architecture. |
Screening Workflow Visualization
The discovery of 5645-0236 typically follows a funnel from high-throughput screening (HTS) to mechanistic validation.
Figure 2: Screening cascade utilized to identify and validate 5645-0236, ensuring the exclusion of false positives such as DNA intercalators.
References
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Yazdi, A. K., et al. (2022).[4] Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors.[1][4] ACS Infectious Diseases, 8(9), 1863–1871.
-
Newman, J. A., et al. (2021). Structure, Mechanism and Crystallographic Fragment Screening of the SARS-CoV-2 NSP13 Helicase. The EMBO Journal, 40(19), e108163.
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White, M. A., et al. (2020).[9] Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase.[8][10][9][1] The Journal of Physical Chemistry Letters, 11(21), 9144–9151.
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MedChemExpress. (n.d.). SARS-CoV-2 nsp13-IN-2 Product Datasheet.[4][5]
Sources
- 1. Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nsp13 inhibitor 5645-0236 [CAS: 522660-61-3] Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
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- 6. targetmol.cn [targetmol.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase | bioRxiv [biorxiv.org]
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